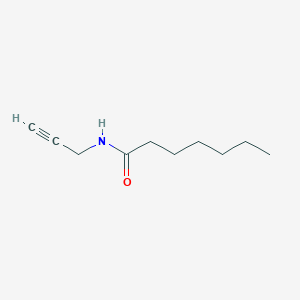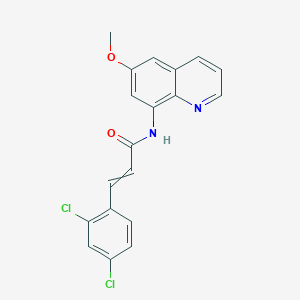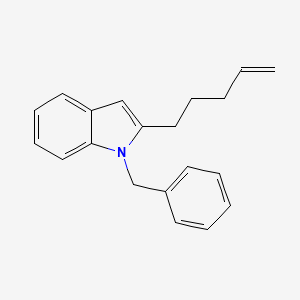
N-(Prop-2-YN-1-YL)heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Prop-2-YN-1-YL)heptanamide is an organic compound characterized by the presence of a heptanamide group attached to a prop-2-yn-1-yl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)heptanamide typically involves the reaction of heptanoic acid with prop-2-yn-1-amine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Prop-2-YN-1-YL)heptanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can react with the prop-2-yn-1-yl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(Prop-2-YN-1-YL)heptanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(Prop-2-YN-1-YL)heptanamide exerts its effects involves interactions with specific molecular targets. For instance, it can act as a photosensitizer in visible-light-induced oxidative reactions, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These ROS play a crucial role in various chemical transformations and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-YN-1-YL)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group but differ in the amine substituent.
N-(Penta-2,4-diyn-1-yl)phenylenediamines: These compounds have a similar alkyne group but with additional triple bonds.
Propiedades
Número CAS |
676145-22-5 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-prop-2-ynylheptanamide |
InChI |
InChI=1S/C10H17NO/c1-3-5-6-7-8-10(12)11-9-4-2/h2H,3,5-9H2,1H3,(H,11,12) |
Clave InChI |
QUTWKFJNFDTIKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)



![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)
